N-(2-Methoxyphenyl)-4-methyl-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide
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Overview
Description
N-(2-Methoxyphenyl)-4-methyl-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is a complex organic compound with a molecular formula of C18H22N2O3S This compound is known for its unique chemical structure, which includes a methoxyphenyl group, a methyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-4-methyl-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzaldehyde with 4-methylbenzenesulfonamide in the presence of a base to form an intermediate. This intermediate is then reacted with isopropylidene hydrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-4-methyl-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-4-methyl-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide
- N-(4-Nitrophenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide
- N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide
Uniqueness
N-(2-Methoxyphenyl)-4-methyl-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group enhances its solubility and interaction with biological targets, while the benzenesulfonamide group contributes to its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C19H23N3O4S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C19H23N3O4S/c1-14(2)20-21-19(23)13-22(17-7-5-6-8-18(17)26-4)27(24,25)16-11-9-15(3)10-12-16/h5-12H,13H2,1-4H3,(H,21,23) |
InChI Key |
NQTXQGKYYVTYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C(C)C)C2=CC=CC=C2OC |
Origin of Product |
United States |
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